molecular formula C19H23N5O2 B2725226 1-methyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 846061-74-3

1-methyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2725226
CAS No.: 846061-74-3
M. Wt: 353.426
InChI Key: FTTKZDLKRICJGB-UHFFFAOYSA-N
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Description

The compound “1-methyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule that contains a purine and pyrimidine moiety. These types of compounds are often found in many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Scientific Research Applications

Chemical Properties and Reactions

Purine-6,8-diones exhibit a range of physical properties and chemical behaviors, including ionization and methylation reactions. These compounds are categorized based on their substituents, with variations at positions 1 and 3 influencing their reactivity. Specifically, methylation of these compounds is influenced by the steric hindrance of substituents, with protonation and alkylation primarily occurring in the pyrimidine ring. This highlights the compound's reactivity and potential for modification in pharmaceutical development (Rahat, Bergmann, & Tamir, 1974).

Synthesis of Novel Compounds

The synthesis of new [c,d]-fused purinediones demonstrates the versatility of purine-6,8-dione derivatives in generating structurally diverse molecules. These compounds were synthesized through a series of reactions starting from specific pyrimidine diones, showcasing the potential for creating novel therapeutic agents (imo, Rybár, & Alföldi, 1995).

Crystal Structure Analysis

Detailed structural analysis of related compounds, such as 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate, provides insight into the molecular geometry and potential interaction sites of purine derivatives. Understanding the crystal structure aids in predicting the behavior of similar compounds in biological systems and drug design (Larson, Cottam, & Robins, 1989).

Mesoionic Compounds and Their Properties

Mesoionic purinone analogs present interesting chemical properties, such as hydrolytic ring-opening reactions, which could be leveraged in designing compounds with specific biological activities. The synthesis and study of these compounds expand the understanding of purine analogs' chemical space (Coburn & Taylor, 1982).

Antioxidant Potential

Research into pyrimido[4,5-d]pyrimidine derivatives by Cahyana, Liandi, and Zaky (2020) demonstrates the potential of purine and pyrimidine derivatives as antioxidants. Through synthesis supported by iodine catalysts, several derivatives were analyzed for their antioxidant activity, underscoring the therapeutic potential of these compounds in combating oxidative stress-related diseases (Cahyana, Liandi, & Zaky, 2020).

Properties

IUPAC Name

1-methyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-4-10-24-17(25)15-16(21(3)19(24)26)20-18-22(11-5-12-23(15)18)14-8-6-13(2)7-9-14/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTKZDLKRICJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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